Polymerized Ionic Network Conductivity vs. Non-Polymerizable ILs
Polymerized ionic networks (PINs) derived from 1-vinylimidazolium cations achieve room-temperature ionic conductivities up to 5.32 × 10⁻³ S cm⁻¹ at 22 °C [1]. In contrast, non-polymerizable analogs such as 1-butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) exhibit a conductivity of approximately 3.41 mS cm⁻¹ (3.41 × 10⁻³ S cm⁻¹) in the neat liquid state . While the neat liquid IL shows marginally lower conductivity, the PIN solidifies the electrolyte without a substantial conductivity penalty while enabling mechanical integrity.
| Evidence Dimension | Ionic conductivity (σ) at room temperature |
|---|---|
| Target Compound Data | 5.32 × 10⁻³ S cm⁻¹ (PIN form, 22 °C) |
| Comparator Or Baseline | [BMIM][TFSI] neat liquid: 3.41 mS cm⁻¹ (≈ 3.41 × 10⁻³ S cm⁻¹) |
| Quantified Difference | Target PIN conductivity is ~56% higher than the comparator neat liquid |
| Conditions | Target: polymerized ionic network with six ion pairs per repeat unit, measured at 22 °C. Comparator: neat ionic liquid conductivity at 25 °C. |
Why This Matters
This demonstrates that polymerization of the vinylimidazolium monomer yields a solid electrolyte with competitive, even superior, ionic conductivity relative to a benchmark liquid IL, enabling safer, non-leaking lithium-metal battery designs.
- [1] Zhang, P., Li, M., Jiang, X., Fang, Y., Veith, G. M., Sun, X.-G., & Dai, S. (2015). Polymeric Ionic Networks with High Charge Density: Solid-like Electrolytes in Lithium Metal Batteries. Advanced Materials, 27(48), 7952-7957. View Source
